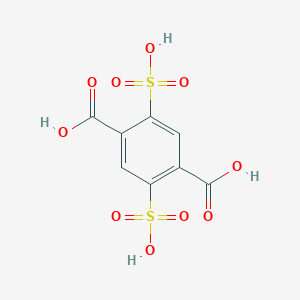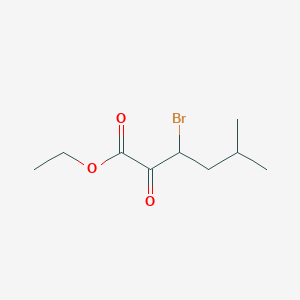
(R)-8-Methoxy-6-methylchroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-8-Methoxy-6-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position on the chroman ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Methoxy-6-methylchroman-4-amine typically involves several steps:
Starting Material: The synthesis often begins with a suitable chroman derivative.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved using methanol in the presence of a catalyst.
Methylation: The methyl group at the 6th position is introduced using methyl iodide and a base.
Amination: The amine group at the 4th position is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of ®-8-Methoxy-6-methylchroman-4-amine may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-8-Methoxy-6-methylchroman-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Industry
In the industrial sector, ®-8-Methoxy-6-methylchroman-4-amine is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-8-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxy-6-methylchroman-4-amine: Lacks the chiral center.
6-Methylchroman-4-amine: Lacks the methoxy group.
8-Methoxychroman-4-amine: Lacks the methyl group.
Uniqueness
®-8-Methoxy-6-methylchroman-4-amine is unique due to its specific substitution pattern and chirality, which can result in distinct biological activities and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(4R)-8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Clave InChI |
XCLYQNGEHKOQKA-SECBINFHSA-N |
SMILES isomérico |
CC1=CC2=C(C(=C1)OC)OCC[C@H]2N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)OCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
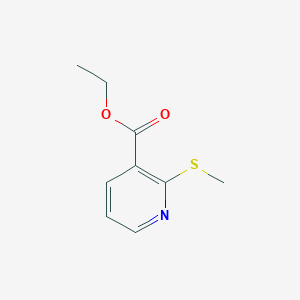
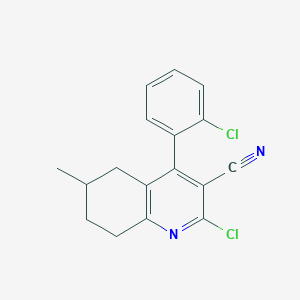
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
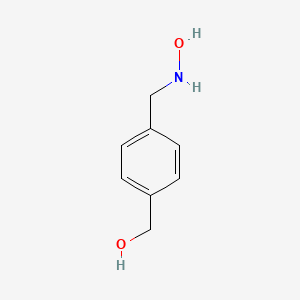

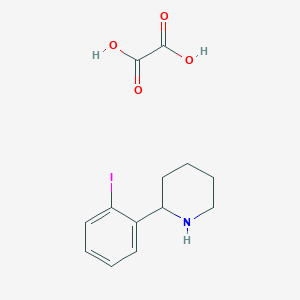
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
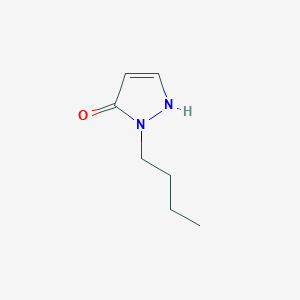
![Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate](/img/structure/B13027441.png)
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
